gp100 (420-437) is a peptide derived from the glycoprotein 100, which is a melanocyte differentiation antigen. This specific peptide sequence is recognized by T cells and has been studied primarily in the context of cancer immunotherapy, particularly melanoma. The gp100 protein plays a crucial role in the immune response against melanoma cells, making it a significant target for therapeutic interventions.
Source: The gp100 peptide is sourced from the human genome, specifically from the gene encoding the glycoprotein 100. This protein is expressed in melanocytes and is involved in pigmentation.
Classification: gp100 (420-437) is classified as a tumor-associated antigen and a neoantigen, which are critical in developing cancer vaccines and adoptive T cell therapies.
The synthesis of gp100 (420-437) can be achieved through various methods, including:
Technical details include:
The molecular structure of gp100 (420-437) consists of a linear chain of amino acids, specifically comprising 18 residues. The sequence can be represented as follows:
Data:
gp100 (420-437) participates in several chemical reactions relevant to its function:
Technical details include:
The mechanism of action for gp100 (420-437) involves several key steps:
Data:
The physical and chemical properties of gp100 (420-437) include:
Relevant data includes:
gp100 (420-437) has several significant applications in scientific research and clinical settings:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2